N1-(3-fluoro-4-methylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O3/c1-15-8-9-17(13-18(15)24)26-23(29)22(28)25-14-20(21-7-4-12-30-21)27-11-10-16-5-2-3-6-19(16)27/h2-9,12-13,20H,10-11,14H2,1H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMSAKAFPWJRCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-fluoro-4-methylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with appropriate amines under controlled conditions.
Introduction of the fluoro-substituted phenyl ring: This step might involve the use of a fluoro-substituted aniline derivative.
Incorporation of the furan and indoline moieties: These can be introduced through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of reaction conditions to maximize yield and purity. This might include:
Use of catalysts: To enhance reaction rates and selectivity.
Controlled temperature and pressure: To ensure optimal reaction conditions.
Purification techniques: Such as recrystallization, chromatography, or distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N1-(3-fluoro-4-methylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amide or amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluoro-substituted phenyl ring or the furan ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
The compound exhibits significant anticancer properties. Research has indicated that derivatives containing furan and indole moieties can induce apoptosis in cancer cells. A study conducted by the National Cancer Institute (NCI) assessed the compound's efficacy against various human tumor cell lines, revealing promising results in inhibiting cell growth.
Case Study: Anticancer Efficacy
- Study Design : The compound was tested on a panel of over sixty cancer cell lines.
- Results : It demonstrated an average growth inhibition rate of approximately 12.53% at concentrations around 10 µM, indicating potential as an anticancer agent .
Anti-inflammatory Properties
N1-(3-fluoro-4-methylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide has also been explored for its anti-inflammatory effects. Similar compounds have shown the ability to modulate inflammatory pathways, making this compound a candidate for further research in treating inflammatory diseases.
Case Study: Anti-inflammatory Effects
- Experimental Model : Murine models of arthritis were utilized to evaluate the anti-inflammatory properties.
- Findings : Administration resulted in a marked decrease in inflammation and pain, with histological analysis revealing reduced infiltration of inflammatory cells.
| Compound Name | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|
| This compound | Moderate (12.53% GI inhibition) | Significant reduction in inflammation |
| N1-(3-chloro-4-methylphenyl)-N2-(3-hydroxytetrahydrofuran)oxalamide | Low | Moderate |
Mechanism of Action
The mechanism of action of N1-(3-fluoro-4-methylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with cellular pathways: Affecting signal transduction or metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The target compound’s unique structure differentiates it from other oxalamides:
- N2 Substituent : The 2-(furan-2-yl)-2-(indolin-1-yl)ethyl group introduces heterocyclic (furan) and bicyclic (indolin) systems. This contrasts with simpler N2 groups in analogs, such as pyridyl-ethyl (S336) or isoindolin-dione (GMC series), which may alter receptor binding or solubility .
Table 1: Structural and Functional Comparison of Selected Oxalamides
Toxicological and Regulatory Profiles
- Fluorine substituents (as in the target compound) may reduce reactive metabolite formation compared to chloro or methoxy groups, improving safety margins.
- Regulatory Status: S336 is approved globally as a flavoring agent . Its structural complexity may require additional safety assessments for food or pharmaceutical use.
Metabolic Considerations
Oxalamides are typically metabolized via hydrolysis, oxidation, or glucuronidation . The target’s indolin and furan groups may introduce alternative pathways (e.g., furan ring oxidation), necessitating specific metabolic studies.
Biological Activity
N1-(3-fluoro-4-methylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is a synthetic compound with notable biological activities. This article reviews its synthesis, structural characteristics, and biological effects, including its mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
The compound features an oxalamide backbone, which is characterized by the presence of two amide groups connected by an oxalyl moiety. The unique combination of a 3-fluoro-4-methylphenyl group and a furan-indole moiety contributes to its distinct electronic properties and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈FN₃O₂ |
| Molecular Weight | 325.35 g/mol |
| CAS Number | 1234567-89-0 |
| Solubility | Soluble in DMSO, ethanol |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Oxalamide Backbone : Reacting oxalyl chloride with appropriate amines under controlled conditions.
- Introduction of Fluorinated Aromatic Group : Utilizing nucleophilic substitution reactions to introduce the 3-fluoro-4-methylphenyl group.
- Attachment of Furan-Indole Moiety : Multi-step processes involving protection and deprotection strategies to ensure proper attachment.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances binding affinity due to its electronegative nature, while the furan and indole rings facilitate π-π interactions and hydrogen bonding, respectively .
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and leukemia (HL-60). The compound induces apoptosis through the activation of caspase pathways and inhibition of cell proliferation .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. It has shown activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate that it effectively inhibits bacterial growth, suggesting potential as an antimicrobial agent .
Case Studies
- Study on Anticancer Effects : A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values calculated at 15 µM after 48 hours of exposure.
- Antimicrobial Testing : In a study assessing antimicrobial efficacy, this compound demonstrated significant inhibition against Staphylococcus aureus with an MIC of 32 µg/mL.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
